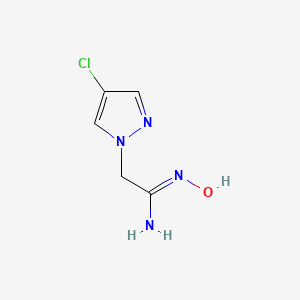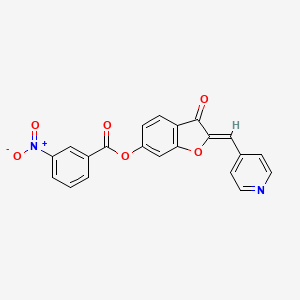
(1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of (1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide involves the inhibition of several enzymes and pathways that play a crucial role in cancer progression and inflammation. This compound has been found to inhibit the activity of histone deacetylases (HDACs) and induce apoptosis in cancer cells. Moreover, it has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide have been extensively studied. This compound has been found to modulate several signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which play a crucial role in cancer progression. Moreover, it has also been shown to induce the expression of tumor suppressor genes and inhibit the activity of oncogenes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of (1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide for lab experiments include its high potency and selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, the limitations of this compound include its poor solubility and stability, which can affect its efficacy in vivo.
Direcciones Futuras
Several future directions can be explored to further investigate the potential therapeutic applications of (1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide. These include the development of more stable and soluble analogs of this compound, the investigation of its efficacy in vivo using animal models, and the exploration of its potential applications in combination with other anticancer drugs. Moreover, the identification of the specific molecular targets of this compound can provide valuable insights into its mechanism of action and aid in the development of more effective cancer therapies.
Métodos De Síntesis
The synthesis of (1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide involves the reaction of 4-chloropyrazole with hydroxylamine hydrochloride and ethyl chloroformate in the presence of triethylamine. This reaction results in the formation of the target compound in good yields.
Aplicaciones Científicas De Investigación
Several studies have been conducted to investigate the potential therapeutic applications of (1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide. This compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, it has also been shown to possess anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
2-(4-chloropyrazol-1-yl)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O/c6-4-1-8-10(2-4)3-5(7)9-11/h1-2,11H,3H2,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYSUGAEDFDVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=NO)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NN1C/C(=N/O)/N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclopropyl-1-[1-(pyridin-3-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2924400.png)


![N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2924405.png)
![Tert-butyl 8-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2924406.png)



![2-Methyl-4-[(methylsulfanyl)methyl]-6-(phenylsulfanyl)pyrimidine](/img/structure/B2924415.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2924417.png)

![N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide](/img/structure/B2924420.png)